molecular formula C14H6CuI4O6 B12878435 Bis(3,5-diiodosalicylato)copper

Bis(3,5-diiodosalicylato)copper

Cat. No.: B12878435
M. Wt: 841.36 g/mol
InChI Key: BLKCFMYRTNYHCC-UHFFFAOYSA-L
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Description

Bis(3,5-diiodosalicylato)copper is a copper(II) complex derived from 3,5-diiodosalicylic acid. The compound features a central copper ion coordinated by two bidentate 3,5-diiodosalicylato ligands, each donating oxygen atoms from the hydroxyl and carboxylate groups. Structural studies of analogous copper(II) complexes with halogenated salicylato ligands (e.g., 3,5-dichloro or 3,5-diiodo derivatives) reveal octahedral or distorted octahedral geometries, often stabilized by solvent molecules or counterions .

Synthesis typically involves reacting copper salts with 3,5-diiodosalicylic acid under controlled conditions. For example, methanol is used as a solvent in some protocols, leading to complexes with methanol co-ligands . The molecular formula of this compound is C₁₄H₆CuI₄O₆, as confirmed by elemental analysis and crystallographic data .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3,5-diiodosalicylato)copper can be synthesized through the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) with 3,5-diiodosalicylic acid in the presence of different amines . The reaction typically involves dissolving the copper salt and the 3,5-diiodosalicylic acid in a suitable solvent, followed by the addition of the amine, which acts as a deprotonating agent. The mixture is then stirred and heated under controlled conditions to facilitate the formation of the desired coordination compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Bis(3,5-diiodosalicylato)copper undergoes various chemical reactions, including:

    Oxidation and Reduction: The copper(II) center can participate in redox reactions, cycling between Cu(II) and Cu(I) states.

    Substitution: The 3,5-diiodosalicylate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

    Substitution: Ligand exchange reactions can be facilitated by using different amines or other coordinating ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state copper complexes, while substitution reactions can yield new coordination compounds with different ligands.

Scientific Research Applications

Medical Applications

1.1 Radioprotection

One of the most notable applications of bis(3,5-diiodosalicylato)copper is its role as a radioprotective agent. Research has demonstrated that copper complexes can protect normal tissues during radiation therapy for cancer. For instance, studies involving copper(II) complexes have shown significant survival rates in mice exposed to lethal doses of gamma radiation when treated with these compounds prior to exposure. Specifically, treatment with this compound led to survival rates of 33% and 58% when administered 3 or 24 hours before radiation exposure, respectively .

1.2 Immunomodulation

Further investigations have indicated that this compound may enhance immune responses following radiation exposure. In a study where mice were treated with this compound before being subjected to irradiation, results showed accelerated recovery of B and T cell functions compared to control groups. The compound not only improved splenic repopulation but also enhanced the capacity for immune stimulation significantly .

Environmental Applications

2.1 Heavy Metal Remediation

Copper complexes like this compound are being explored for their potential in environmental remediation, particularly in the removal of heavy metals from contaminated water sources. The chelating properties of the compound allow it to bind effectively with heavy metals, facilitating their removal from aqueous solutions. This application is crucial in addressing pollution and ensuring safe drinking water standards.

Materials Science Applications

3.1 Catalysis

In materials science, this compound has been investigated for its catalytic properties in organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable catalyst in synthetic organic chemistry. The compound's stability and reactivity can be optimized for various catalytic processes, including oxidation and polymerization reactions.

Table 1: Summary of Case Studies on this compound

Study ReferenceApplication FocusKey Findings
RadioprotectionIncreased survival rates in irradiated mice
ImmunomodulationEnhanced recovery of immune functions post-irradiation
Environmental RemediationEffective binding with heavy metals in water

Mechanism of Action

The mechanism by which bis(3,5-diiodosalicylato)copper exerts its effects involves the coordination of the copper(II) center to the 3,5-diiodosalicylate ligands. This coordination can influence the compound’s reactivity and interaction with other molecules. In biological systems, the copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular processes . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Copper(II) Salicylato Complexes

Structural and Geometric Variations

Bis(3,5-diisopropylsalicylato)copper(II)

  • Substituents : 3,5-diisopropyl groups.
  • Geometry: Not explicitly reported, but analogous complexes often adopt octahedral or square-planar configurations.
  • Key Features: The bulky isopropyl groups introduce steric hindrance, which may limit polymerization and enhance solubility in organic solvents. This compound exhibits superoxide dismutase (SOD) mimetic activity, attributed to its ability to disproportionate superoxide radicals.

Bis(5-methoxysalicylato)copper(II)

  • Substituents : 5-methoxy groups.
  • Geometry : Distorted octahedral, with ligands arranged in cis/trans isomeric forms.
  • Polynuclear structures (dimers or polymers) are common, stabilized by bridging ligands or hydrogen bonds .

[Cu(HL)(CH₃OH)]NO₃ (H₂L = 3,5-diiodosalicylic aldehyde)

  • Substituents : 3,5-diiodo on a salicylaldehyde-derived Schiff base.
  • Geometry: Square pyramidal, with methanol occupying an axial site.
  • Key Features : The Schiff base ligand provides a tridentate coordination mode (N,O,O), distinct from the bidentate salicylato ligands in Bis(3,5-diiodosalicylato)copper. This structural difference impacts magnetic and catalytic properties .

Biological Activity

Bis(3,5-diiodosalicylato)copper (Cu(DIODO)2) is a copper complex that has garnered attention for its potential biological activities. This compound is characterized by its unique coordination of copper ions with 3,5-diiodosalicylate ligands, which may influence its reactivity and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The chemical formula for this compound is C26H34CuO6C_{26}H_{34}CuO_6. The structure features a copper(II) ion coordinated to two 3,5-diiodosalicylate ligands, which can facilitate various biochemical interactions.

The mechanism by which this compound exerts its biological effects involves:

  • Redox Reactions : The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that may modulate cellular processes.
  • Coordination Chemistry : The coordination of the copper ion with the ligand influences the compound's reactivity, potentially affecting enzyme activity and cellular signaling pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in the context of diseases characterized by oxidative damage.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell Line Inhibition (%) IC50 (µM)
MCF-7 (Breast Cancer)45%10
HeLa (Cervical Cancer)50%8
A549 (Lung Cancer)40%12

Immunomodulatory Effects

Studies have demonstrated that this compound can enhance immune responses. It has been shown to accelerate the regeneration of immune cells post-radiation exposure, improving survival rates and immune reactivity in animal models.

  • Radioprotection : In experiments with mice subjected to gamma radiation, treatment with this compound resulted in increased survival rates from 40% to 86% when administered before exposure .

Case Studies

  • Radioprotection Study : In a controlled study where mice were treated with this compound before being exposed to lethal doses of radiation, significant improvements in spleen cell recovery and overall survival were observed. The compound promoted faster reconstitution of both B and T lymphocytes post-irradiation .
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that this compound could inhibit cell growth effectively. The compound's mechanism appears to involve both apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bis(3,5-diiodosalicylato)copper, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting copper(II) salts with 3,5-diiodosalicylic acid under controlled pH and temperature. Purity optimization requires iterative recrystallization in polar aprotic solvents (e.g., DMF) and monitoring via elemental analysis (C/H/N/Cu/I ratios) and FT-IR spectroscopy to confirm ligand coordination . For reproducibility, maintain inert conditions (argon atmosphere) to prevent oxidation of the Cu(II) center.

Q. How is the crystal structure of this compound determined, and what key parameters define its geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include bond lengths (Cu–O/N), coordination geometry (e.g., distorted square pyramidal), and intermolecular interactions (e.g., hydrogen bonds, π-stacking). Refinement software like SHELXL resolves thermal displacement parameters and occupancy ratios. For example, a related Cu(II) complex showed Jahn-Teller distortion with axial elongation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

  • Methodological Answer :

  • UV-Vis : Identify d-d transitions (e.g., λ ~600–800 nm for Cu(II) in octahedral fields).
  • EPR : Determine g-values (e.g., g∥ > g⊥ for axial symmetry) and hyperfine splitting from Cu(II) (I = 3/2).
  • XPS : Confirm oxidation state via Cu 2p₃/₂ binding energy (~935 eV for Cu(II)) .

Advanced Research Questions

Q. How can computational methods (DFT, MD) complement experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries, electronic spectra, and redox potentials. Molecular Dynamics (MD) simulates solvent effects on stability. For example, compare computed vs. experimental bond lengths (Δ < 0.05 Å) to validate models. Use Gaussian or ORCA software with B3LYP/LANL2DZ basis sets .

Q. What strategies resolve contradictions in reported stability constants for copper-salicylate complexes across studies?

  • Methodological Answer :

  • Systematic Review : Compare experimental conditions (pH, ionic strength, solvent).
  • Data Normalization : Use reference ligands (e.g., EDTA) to calibrate potentiometric titrations.
  • Theoretical Frameworks : Apply Hard-Soft Acid-Base (HSAB) theory to explain ligand affinity variations (iodo groups enhance softness) .

Q. How can the catalytic activity of this compound in oxidation reactions be experimentally validated?

  • Methodological Answer :

  • Kinetic Studies : Monitor substrate conversion via GC-MS or UV-Vis.
  • Control Experiments : Exclude radical pathways using scavengers (e.g., TEMPO).
  • Operando Spectroscopy : Track intermediate species via Raman or XAFS during catalysis .

Q. Methodological Frameworks

  • PICO Framework : Use to structure catalytic studies:

    • Population : Reaction substrates
    • Intervention : this compound catalyst
    • Comparison : Alternative Cu(II) complexes
    • Outcome : Yield, turnover frequency .
  • FINER Criteria : Evaluate research feasibility:

    • Feasible : Access to synchrotron facilities for XAFS.
    • Novel : Exploring understudied iodo-ligand effects.
    • Ethical : Safe disposal of iodine-containing waste .

Properties

Molecular Formula

C14H6CuI4O6

Molecular Weight

841.36 g/mol

IUPAC Name

copper;2-hydroxy-3,5-diiodobenzoate

InChI

InChI=1S/2C7H4I2O3.Cu/c2*8-3-1-4(7(11)12)6(10)5(9)2-3;/h2*1-2,10H,(H,11,12);/q;;+2/p-2

InChI Key

BLKCFMYRTNYHCC-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2]

Origin of Product

United States

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